molecular formula C18H27BrN2O4 B13364937 tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate

tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate

Cat. No.: B13364937
M. Wt: 415.3 g/mol
InChI Key: OVEYYZGUKWZPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a substituted benzyl moiety. The compound’s structure includes:

  • Piperazine core: A six-membered ring with two nitrogen atoms, often utilized in medicinal chemistry for its conformational flexibility and ability to engage in hydrogen bonding .
  • tert-Butoxycarbonyl (Boc) group: A common protecting group that stabilizes the piperazine amine during synthetic transformations, enabling selective deprotection for downstream functionalization .
  • 4-Bromo-2,6-dimethoxybenzyl substituent: The bromine atom at the para position offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy groups at ortho positions enhance solubility and influence electronic properties .

This compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed coupling reactions. Its structural features make it a valuable intermediate in drug discovery, particularly for modifying pharmacokinetic properties or introducing bioisosteric replacements .

Properties

Molecular Formula

C18H27BrN2O4

Molecular Weight

415.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromo-2,6-dimethoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O4/c1-18(2,3)25-17(22)21-8-6-20(7-9-21)12-14-15(23-4)10-13(19)11-16(14)24-5/h10-11H,6-9,12H2,1-5H3

InChI Key

OVEYYZGUKWZPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2OC)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2,6-dimethoxybenzyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

  • Substituted piperazine derivatives
  • Oxidized or reduced benzyl derivatives
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with various biological activities, including anticancer, antiviral, and antimicrobial properties.

    Chemical Biology: Employed in the design of molecular probes for studying biological processes and interactions.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Pharmacology: Investigated for its potential effects on various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperazine ring and the bromine atom can enhance its binding affinity and selectivity towards certain biological targets. Additionally, the methoxy groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between tert-butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate and analogous piperazine derivatives:

Compound Substituent Features Synthetic Method Key Applications/Properties Reference
This compound - 4-Bromo, 2,6-dimethoxybenzyl Suzuki coupling (hypothesized) Intermediate for cross-coupling; bromine enables further functionalization
tert-Butyl 4-(4-(3,5-dichloro-4-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate - Pyridinyl core with 3,5-dichloro-4-hydroxyphenyl Suzuki-Miyaura coupling Trypanocidal N-myristoyltransferase inhibitor; enhanced halogenated aromatic interactions
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate - 3-Amino, 5-fluorobenzyl Buchwald-Hartwig amination Bioactive intermediate; amino group facilitates conjugation, fluorine improves metabolic stability
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate - Boronic ester-functionalized benzyl Boronation via Miyaura borylation Suzuki coupling precursor for C–C bond formation
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate - Sulfonyl linker with 5-bromo-2-(trifluoromethoxy)phenyl Nucleophilic substitution Electrophilic sulfonamide precursor; trifluoromethoxy enhances lipophilicity
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate - 2-Methylbenzyl Alkylation of Boc-piperazine Simplified analog for structure-activity relationship (SAR) studies

Structural and Functional Analysis:

Substituent Diversity :

  • Halogenated Aromatics : Bromine in the target compound and ’s dichlorophenyl derivative enables cross-coupling, whereas fluorine in ’s analog improves metabolic stability .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound increase solubility, while trifluoromethoxy (electron-withdrawing) in enhances lipophilicity and bioavailability .

Synthetic Flexibility: The boronic ester in and bromine in the target compound highlight their roles as intermediates in Suzuki-Miyaura couplings, a cornerstone of fragment-based drug design .

Biological Relevance: ’s compound demonstrates potent trypanocidal activity, suggesting that halogenated aromatic systems (as in the target compound) may optimize target engagement . Simplified analogs like ’s 2-methylbenzyl derivative are critical for probing steric and electronic effects in lead optimization .

Biological Activity

tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, which is significant in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes a bromo group and methoxy substituents, which enhance its potential interactions with biological targets.

  • Molecular Formula : C18H27BrN2O4
  • Molecular Weight : 415.3 g/mol
  • CAS Number : 2001083-30-1

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromo and methoxy groups contribute to its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This mechanism is crucial for its application in drug design, particularly in targeting pathways relevant to various diseases.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of piperazine can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, which is relevant for the development of treatments for psychiatric disorders.
  • Antimicrobial Properties : Some piperazine derivatives demonstrate antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor potential of piperazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Investigation

A recent investigation into the neuropharmacological effects of similar piperazine compounds revealed that they can modulate serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders. The structure of this compound suggests it may possess similar properties .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC18H27BrN2O4Antitumor, Neuropharmacological
tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylateC16H23BrN2O2Antimicrobial
tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylateC11H19BrN2O3Enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.